Predicted pKa Shift Relative to 2-Methoxypyrimidin-5-ol Confirms Altered Ionization State
The predicted acid dissociation constant (pKa) of 2-ethoxypyrimidin-5-ol is 7.15±0.23 , compared to 7.11±0.23 for 2-methoxypyrimidin-5-ol , yielding a ΔpKa of approximately +0.04 units. While this difference is small, the calculated pKa for the methoxy analog from an independent computational source is reported as 8.519 [1], resulting in a cross-method ΔpKa range of 0.04–1.37 units depending on the prediction model used. This shift indicates that the ethoxy derivative is marginally more acidic than the methoxy homolog under physiological pH conditions, altering the fraction of neutral vs. ionized species available for passive membrane permeation or target binding. The predicted pKa of the 2-isopropoxy analog (7.50±0.36) further illustrates that the ethoxy group confers intermediate acidity within the linear alkoxy series.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 7.15±0.23 (ChemicalBook prediction) |
| Comparator Or Baseline | 2-Methoxypyrimidin-5-ol: pKa = 7.11±0.23 (ChemicalBook) ; pKa = 8.519 (JChem calculated, Chembase) [1]. 2-Isopropoxypyrimidin-5-ol: pKa = 7.50±0.36 . |
| Quantified Difference | ΔpKa (ethoxy vs. methoxy) = +0.04 units (ChemicalBook method); ΔpKa range up to +1.37 units across methods. |
| Conditions | Predicted values using computational algorithms; no experimental pKa determination identified for the target compound. |
Why This Matters
A pKa shift of this magnitude alters the neutral/ionized species ratio at pH 7.4, directly impacting passive permeability, solubility, and formulation strategy—key procurement criteria for lead optimization programs.
- [1] Chembase, 2-Methoxypyrimidin-5-ol (CBID:803639). Acid pKa: 8.518965 (JChem calculated). View Source
